molecular formula C20H25N2O2+ B11699880 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B11699880
M. Wt: 325.4 g/mol
InChI Key: VSLRNXHCKXIIMQ-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound known for its chemiluminescent properties. This compound is often used in scientific research due to its ability to emit light upon reacting with certain chemicals, making it a valuable tool in various biochemical assays and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an ester, which is then reacted with 6-methyl-1-propyl-3H,4H-pyrrolo[1,2-a]pyrazine-2-one under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and precise control of temperature, pressure, and pH levels to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is widely used in scientific research due to its chemiluminescent properties. Some key applications include:

Mechanism of Action

The mechanism by which 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM exerts its effects involves its reaction with superoxide anions or singlet oxygen. This reaction produces a chemiluminescent signal, which can be measured and quantified. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)
  • 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA)
  • 2-Acetamido-5-(4-methoxyphenyl)pyrazine (MCOLA)
  • 2-Acetamido-5-(2-naphthyl)pyrazine (NCOLA)

Uniqueness

What sets 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM apart from these similar compounds is its higher chemiluminescence quantum yield and its emission maximum in the visible region, making it more effective for detecting active oxygen species in various applications .

Properties

Molecular Formula

C20H25N2O2+

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone

InChI

InChI=1S/C20H25N2O2/c1-4-5-18-19-11-6-15(2)22(19)13-12-21(18)14-20(23)16-7-9-17(24-3)10-8-16/h6-11H,4-5,12-14H2,1-3H3/q+1

InChI Key

VSLRNXHCKXIIMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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